molecular formula C8H17Al B14274205 Diethyl(2-methylprop-2-en-1-yl)alumane CAS No. 138240-15-0

Diethyl(2-methylprop-2-en-1-yl)alumane

Cat. No.: B14274205
CAS No.: 138240-15-0
M. Wt: 140.20 g/mol
InChI Key: WVPHDWRDCWZXSC-UHFFFAOYSA-N
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Description

Diethyl(2-methylprop-2-en-1-yl)alumane is an organoaluminum compound with the molecular formula C8H17Al It is a member of the broader class of organometallic compounds, which are characterized by the presence of a metal-carbon bond

Preparation Methods

Synthetic Routes and Reaction Conditions

Diethyl(2-methylprop-2-en-1-yl)alumane can be synthesized through the reaction of diethylaluminum chloride with 2-methylprop-2-en-1-ylmagnesium bromide. The reaction is typically carried out in an inert atmosphere to prevent the highly reactive intermediates from reacting with moisture or oxygen. The reaction proceeds as follows:

Et2AlCl+CH2=C(CH3)MgBrEt2AlCH2=C(CH3)+MgBrCl\text{Et}_2\text{AlCl} + \text{CH}_2=\text{C(CH}_3\text{)}\text{MgBr} \rightarrow \text{Et}_2\text{AlCH}_2=\text{C(CH}_3\text{)} + \text{MgBrCl} Et2​AlCl+CH2​=C(CH3​)MgBr→Et2​AlCH2​=C(CH3​)+MgBrCl

Industrial Production Methods

In an industrial setting, the production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

Diethyl(2-methylprop-2-en-1-yl)alumane undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form aluminum oxides and other by-products.

    Reduction: It can act as a reducing agent in certain organic reactions.

    Substitution: The ethyl groups can be substituted with other alkyl or aryl groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include oxygen and peroxides.

    Reduction: Hydrogen gas or hydride donors such as lithium aluminum hydride can be used.

    Substitution: Halogenated compounds and Lewis acids are often employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields aluminum oxides, while substitution reactions can produce a variety of organoaluminum compounds with different alkyl or aryl groups.

Scientific Research Applications

Diethyl(2-methylprop-2-en-1-yl)alumane has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.

    Biology: The compound is studied for its potential use in the synthesis of biologically active molecules.

    Medicine: Research is ongoing to explore its potential as a precursor in the synthesis of pharmaceuticals.

    Industry: It is used in the production of polymers and other materials due to its ability to initiate polymerization reactions.

Mechanism of Action

The mechanism by which diethyl(2-methylprop-2-en-1-yl)alumane exerts its effects involves the formation of reactive intermediates that can participate in various chemical reactions. The aluminum atom in the compound acts as a Lewis acid, facilitating the formation of new bonds by accepting electron pairs from other molecules. This property makes it a valuable catalyst in many organic reactions.

Comparison with Similar Compounds

Similar Compounds

    Triethylaluminum: Another organoaluminum compound with similar reactivity but different alkyl groups.

    Diisobutylaluminum hydride: Used as a reducing agent in organic synthesis.

    Methylaluminoxane: Commonly used as a co-catalyst in polymerization reactions.

Uniqueness

Diethyl(2-methylprop-2-en-1-yl)alumane is unique due to the presence of the 2-methylprop-2-en-1-yl group, which imparts distinct reactivity and selectivity in chemical reactions. This makes it particularly useful in specific synthetic applications where other organoaluminum compounds may not be as effective.

Properties

CAS No.

138240-15-0

Molecular Formula

C8H17Al

Molecular Weight

140.20 g/mol

IUPAC Name

diethyl(2-methylprop-2-enyl)alumane

InChI

InChI=1S/C4H7.2C2H5.Al/c1-4(2)3;2*1-2;/h1-2H2,3H3;2*1H2,2H3;

InChI Key

WVPHDWRDCWZXSC-UHFFFAOYSA-N

Canonical SMILES

CC[Al](CC)CC(=C)C

Origin of Product

United States

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